
Diethynylbis(4-methoxyphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジエチニルビス(4-メトキシフェニル)シランは、分子式C18H16O2Siの有機ケイ素化合物です。これは、2つのエチニル基がケイ素原子に結合し、さらに2つの4-メトキシフェニル基に結合していることを特徴としています。
準備方法
合成経路と反応条件
ジエチニルビス(4-メトキシフェニル)シランは、複数段階のプロセスによって合成できます。一般的な方法の1つは、4-メトキシフェニルマグネシウムブロミドとジクロロジエチニルシランの反応です。この反応は通常、不活性雰囲気下(窒素またはアルゴンなど)で行われ、望ましくない副反応を防ぎます。反応混合物は通常、低温で攪拌され、反応速度を制御し、収率を向上させます。
工業生産方法
工業的な環境では、ジエチニルビス(4-メトキシフェニル)シランの製造には、より大型の反応器とより効率的な精製技術の使用が含まれる場合があります。このプロセスには、蒸留や再結晶などの工程が含まれており、高純度の化合物を得ることができます。自動化システムと連続フロー反応器の使用により、生産プロセスのスケーラビリティと効率を向上させることができます。
化学反応の分析
反応の種類
ジエチニルビス(4-メトキシフェニル)シランは、次のようなさまざまな化学反応を起こします。
酸化: エチニル基は酸化されてカルボニル化合物を生成できます。
還元: この化合物は還元されて、異なる置換基を持つシランを生成できます。
置換: メトキシ基は、求核置換反応により他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤を使用して、塩基性条件下でメトキシ基を置き換えることができます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、エチニル基の酸化によりジケトンが生成される可能性があり、還元により水素またはアルキル基を持つシランが生成される可能性があります。
科学研究への応用
ジエチニルビス(4-メトキシフェニル)シランは、いくつかの科学研究アプリケーションを持っています。
化学: これは、複雑な有機分子とポリマーの合成における構成要素として使用されています。
生物学: この化合物は、生体分子の相互作用と機能を研究するために、生体分子を修飾するために使用できます。
産業: この化合物は、高性能コーティングや接着剤などの先進材料の製造に使用されています。
科学的研究の応用
Diethynylbis(4-methoxyphenyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
作用機序
ジエチニルビス(4-メトキシフェニル)シランの作用機序は、他の分子と強い共有結合を形成する能力を伴います。エチニル基は環状付加反応に関与することができ、メトキシ基は求核置換反応を起こすことができます。これらの反応により、この化合物はさまざまな分子標的と経路と相互作用することができ、化学合成における万能な試薬となっています。
類似の化合物との比較
類似の化合物
- ビス(4-メトキシフェニル)メチルシラン
- ビス(4-メトキシフェニル)ジメチルシラン
- ビス(4-メトキシフェニル)フェニルシラン
独自性
ジエチニルビス(4-メトキシフェニル)シランは、エチニル基の存在により、類似の化合物と比較して反応性が向上しているため、ユニークです。
類似化合物との比較
Similar Compounds
- Bis(4-methoxyphenyl)methylsilane
- Bis(4-methoxyphenyl)dimethylsilane
- Bis(4-methoxyphenyl)phenylsilane
Uniqueness
Diethynylbis(4-methoxyphenyl)silane is unique due to the presence of ethynyl groups, which provide additional reactivity compared to similar compounds
特性
分子式 |
C18H16O2Si |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
diethynyl-bis(4-methoxyphenyl)silane |
InChI |
InChI=1S/C18H16O2Si/c1-5-21(6-2,17-11-7-15(19-3)8-12-17)18-13-9-16(20-4)10-14-18/h1-2,7-14H,3-4H3 |
InChIキー |
IYMITJRYKZVKJP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Si](C#C)(C#C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





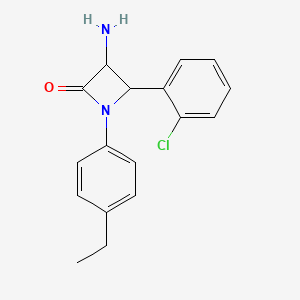
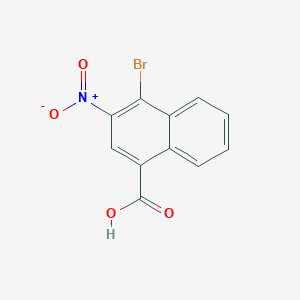
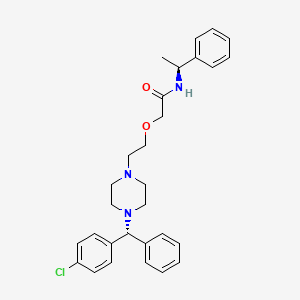
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
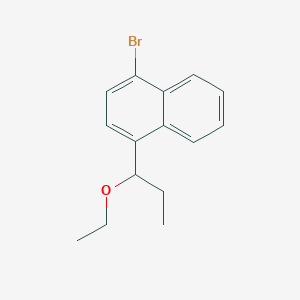
![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

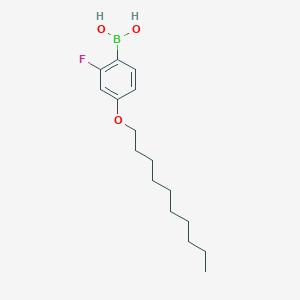
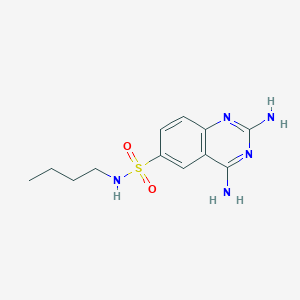
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

